![molecular formula C23H31NO B3844239 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one](/img/structure/B3844239.png)
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one
Übersicht
Beschreibung
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one, also known as ADP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has been studied for its potential use as a starting material for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one is not well understood. However, studies have shown that 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one can inhibit the growth of cancer cells, induce apoptosis, and cause cell cycle arrest. 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one can reduce the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one. One possible direction is the synthesis of novel derivatives of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one with improved anticancer activity. Another possible direction is the study of the mechanism of action of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one in more detail. Additionally, 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one could be studied for its potential use in the synthesis of novel materials with unique properties. Finally, the development of more efficient and cost-effective methods for the synthesis of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one could also be an area for future research.
Conclusion:
1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Eigenschaften
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-24(4-2)21-8-5-17(6-9-21)7-10-22(25)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,3-4,11-16H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWGNNUIXQONF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-adamantyl)-3-[4-(diethylamino)phenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-6-nitrophenol](/img/structure/B3844165.png)
![ethyl 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3844171.png)
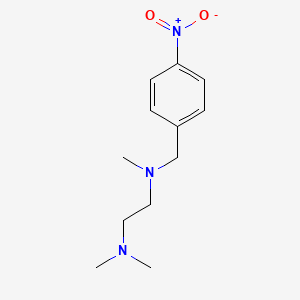
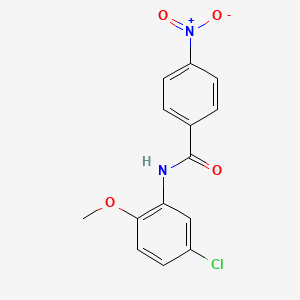
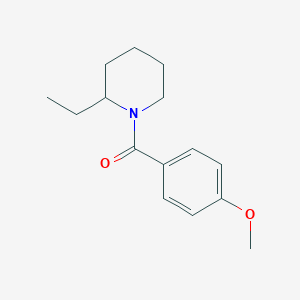

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3844222.png)
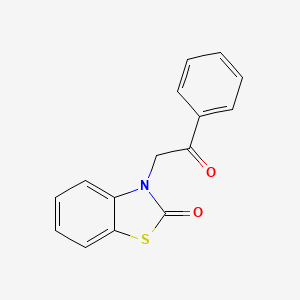
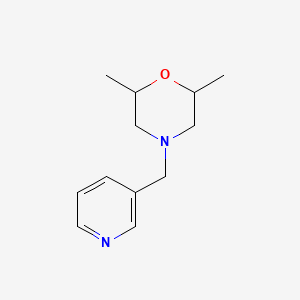

![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
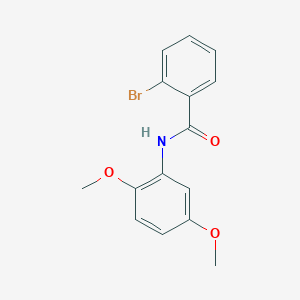
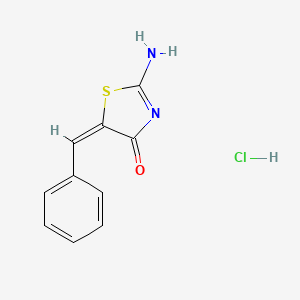
![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)